6-(4-bromophenyl)-4-phenyl-1H-pyrimidin-2-one
Description
6-(4-bromophenyl)-4-phenyl-1H-pyrimidin-2-one is an organic compound that belongs to the class of pyrimidinols This compound is characterized by the presence of a bromophenyl group at the 4th position and a phenyl group at the 6th position of the pyrimidinol ring
Properties
Molecular Formula |
C16H11BrN2O |
|---|---|
Molecular Weight |
327.17g/mol |
IUPAC Name |
6-(4-bromophenyl)-4-phenyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C16H11BrN2O/c17-13-8-6-12(7-9-13)15-10-14(18-16(20)19-15)11-4-2-1-3-5-11/h1-10H,(H,18,19,20) |
InChI Key |
ZGVZDEPYLWPTLP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=O)NC(=C2)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)NC(=C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-bromophenyl)-4-phenyl-1H-pyrimidin-2-one typically involves the reaction of 4-bromobenzaldehyde with acetophenone in the presence of a base to form the corresponding chalcone. This chalcone is then subjected to cyclization with guanidine to yield the desired pyrimidinol compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial methods also emphasize the importance of safety and environmental considerations, such as proper handling of bromine-containing reagents and waste management.
Chemical Reactions Analysis
Types of Reactions
6-(4-bromophenyl)-4-phenyl-1H-pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce phenyl derivatives. Substitution reactions can introduce various functional groups, such as methoxy or tert-butyl groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound has shown promise in biological assays, including antimicrobial and anticancer activities.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 6-(4-bromophenyl)-4-phenyl-1H-pyrimidin-2-one involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit key enzymes or receptors, leading to the disruption of cellular processes. For example, it may bind to DNA or proteins, interfering with their normal function and leading to cell death in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: A derivative of phenylacetic acid with a bromine atom in the para position.
4-Bromophenol: A brominated phenol with similar structural features.
4-Bromobenzophenone:
Uniqueness
6-(4-bromophenyl)-4-phenyl-1H-pyrimidin-2-one is unique due to its specific combination of a bromophenyl group and a pyrimidinol ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects set it apart from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
